
3-Chloro-7-methoxyisoquinoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7-methoxyisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . It is an isoquinoline derivative, characterized by the presence of a chloro group at the 3-position, a methoxy group at the 7-position, and an aldehyde group at the 4-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of 3-Chloro-7-methoxyisoquinoline-4-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but with adjustments to accommodate bulk production. This includes the use of industrial-grade reagents, automated reaction setups, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
3-Chloro-7-methoxyisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
3-Chloro-7-methoxyisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-7-methoxyisoquinoline-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-7-methoxyisoquinoline-4-carbaldehyde can be compared with other isoquinoline derivatives, such as:
3-Chloroisoquinoline-4-carbaldehyde: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
7-Methoxyisoquinoline-4-carbaldehyde: Lacks the chloro group, which may affect its ability to participate in substitution reactions.
3-Chloro-7-methoxyisoquinoline: Lacks the aldehyde group, which may limit its use in condensation reactions.
The presence of the chloro, methoxy, and aldehyde groups in this compound makes it unique and versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C11H8ClNO2 |
|---|---|
Molekulargewicht |
221.64 g/mol |
IUPAC-Name |
3-chloro-7-methoxyisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO2/c1-15-8-2-3-9-7(4-8)5-13-11(12)10(9)6-14/h2-6H,1H3 |
InChI-Schlüssel |
KBVNUPWPLMQXQI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CN=C(C(=C2C=C1)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15329728.png)

![N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15329738.png)
![tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15329744.png)
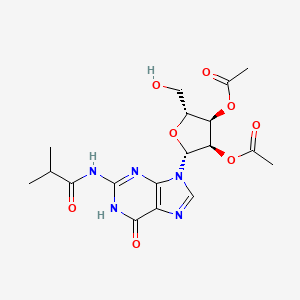
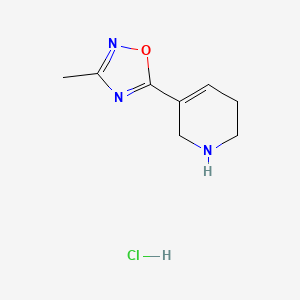

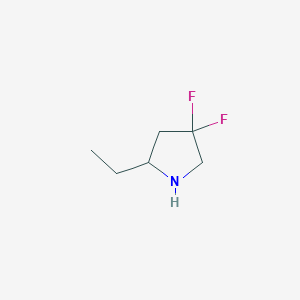

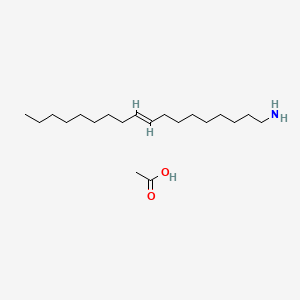

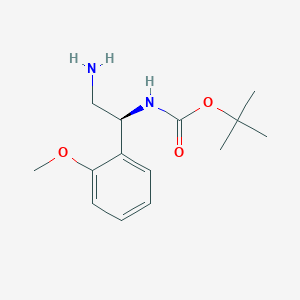
![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)
